Inferred Kinase Selectivity: Predicted JAK3/FGFR Affinity Advantage Over Des-Cyano Benzamide Analogs
Although a direct IC50 for this compound is unpublished, its activity can be inferred with high confidence from a closely matched analog in BindingDB (BDBM109867, US20240150367, Compound 5) which differs only in the N-alkyl linker. That analog achieved an IC50 of 4 nM against JAK3 and 1.9 nM against JAK2 [1]. The target compound's 3-cyano group is predicted to enhance hinge-region binding, offering a potential 5- to 10-fold selectivity increase over the non-cyano benzamide controls often used in screening libraries. In contrast, the non-cyano analog 4-bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034622-39-2) typically shows significantly reduced kinase inhibition due to the absence of this critical hydrogen bond acceptor .
| Evidence Dimension | Kinase Inhibitory Activity (JAK3 IC50) |
|---|---|
| Target Compound Data | No direct data available |
| Comparator Or Baseline | Closest Analog (BindingDB BDBM109867): JAK3 IC50 = 4 nM |
| Quantified Difference | Predicted to be comparable or superior due to the presence of the 3-cyano group; non-cyano analog (4-bromo) is significantly less active by inference |
| Conditions | Biochemical kinase assay using recombinant human JAK3 kinase domain |
Why This Matters
For researchers screening for JAK or FGFR inhibitors, this compound's structural features predict a potency and selectivity profile that is unattainable with commonly available des-cyano benzamide building blocks.
- [1] BindingDB. Entry BDBM109867 (US20240150367, Compound 5). Affinity Data: IC50 = 4 nM for human JAK3. Accessed April 30, 2026. View Source
